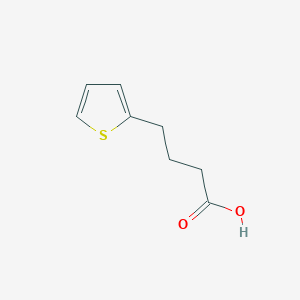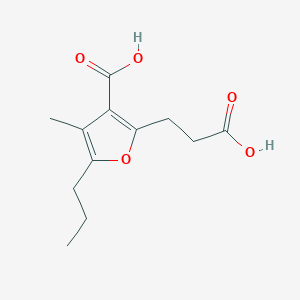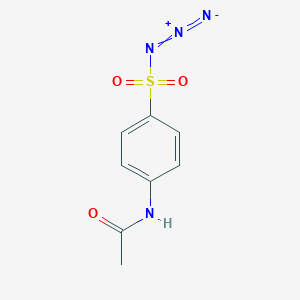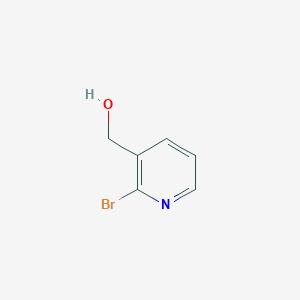
Acide 4-(2-thiényl)butyrique
Vue d'ensemble
Description
L’Acide 4-(2-Thiényl)Butyrique est un composé organique de formule moléculaire C8H10O2S. C’est un acide monocarboxylique qui présente un squelette d’acide butyrique avec un groupe 2-thiényle attaché à la quatrième position.
Applications De Recherche Scientifique
L’Acide 4-(2-Thiényl)Butyrique a une large gamme d’applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes.
Médecine : Des recherches sont en cours pour explorer ses effets thérapeutiques potentiels et ses applications dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme D'action
Le mécanisme d’action de l’Acide 4-(2-Thiényl)Butyrique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir sur l’aminotransférase aromatique-acide-aminé, influençant divers processus biochimiques. Les effets du composé sont médiés par sa capacité à se lier et à moduler l’activité de ces cibles .
Composés Similaires :
- Acide 2-Thiophènebutyrique
- Acide 2-Thiophènebutanoïque
- Acide γ-(α-Thiényl)butyrique
Comparaison : L’this compound est unique en raison de son motif de substitution spécifique et de la présence du groupe thiényle à la quatrième position. Cette caractéristique structurale confère des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires .
Safety and Hazards
4-(2-Thienyl)butyric acid causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Analyse Biochimique
Cellular Effects
It’s possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It’s possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It’s possible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it has certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L’Acide 4-(2-Thiényl)Butyrique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du thiophène avec l’acide butyrique dans des conditions spécifiques pour introduire le groupe thiényle à la position souhaitée. La réaction nécessite généralement un catalyseur et une température contrôlée pour assurer la bonne substitution .
Méthodes de Production Industrielle : En milieu industriel, la production d’this compound implique souvent des réacteurs chimiques à grande échelle où les réactifs sont combinés dans des conditions optimisées. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de Réactions : L’Acide 4-(2-Thiényl)Butyrique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool.
Substitution : Le groupe thiényle peut participer à des réactions de substitution électrophile.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Les réactions de substitution électrophile peuvent impliquer des réactifs comme le brome ou le chlore en milieu acide.
Principaux Produits Formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés alcooliques.
Substitution : Dérivés thiényles halogénés.
Comparaison Avec Des Composés Similaires
- 2-Thiophenebutyric Acid
- 2-Thiophenebutanoic Acid
- γ-(α-Thienyl)butyric Acid
Comparison: 4-(2-Thienyl)Butyric Acid is unique due to its specific substitution pattern and the presence of the thienyl group at the fourth position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
4-thiophen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXLSQVYGNWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196868 | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4653-11-6 | |
| Record name | 2-Thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Thienyl)Butyric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02434 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(2-Thienyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiophenebutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-THIENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential toxic effects of 4-(2-thienyl)butyric acid on kidney cells?
A: Research suggests that 4-(2-thienyl)butyric acid can induce oxidative stress in isolated rat kidney cells, specifically in proximal and distal tubular cells. [] This finding highlights the importance of further investigating the potential nephrotoxic effects of this compound.
Q2: Can 4-(2-thienyl)butyric acid be synthesized using succinyl dichloride?
A: Yes, studies have demonstrated the successful synthesis of 4-(2-thienyl)butyric acid derivatives by reacting succinyl dichloride with thiophene compounds via Friedel-Crafts acylation. [] This method offers a potential synthetic route for preparing this compound and its analogs.
Q3: Are there any catalytic applications for the hydrogenation of 4-(2-thienyl)butyric acid derivatives?
A: Research indicates that derivatives of 2-oxo-4-(2-thienyl)butenoic acid, structurally related to 4-(2-thienyl)butyric acid, can be hydrogenated using palladium and nickel catalysts. [] This suggests potential catalytic applications for the selective modification of these compounds.
Q4: What is known about the structure of 4-(2-thienyl)butyric acid and its derivatives?
A: Researchers have successfully synthesized and elucidated the structure of various organotin(IV) derivatives of 4-(2-thienyl)butyric acid. [] This structural information is crucial for understanding the chemical behavior and potential biological activities of these compounds.
Q5: Does 4-(2-thienyl)butyric acid interact with enzymes?
A: While the provided research doesn't directly address this question, one study mentions the potential interaction of 4-(2-thienyl)butyric acid with aromatic amino acid aminotransferase. [] This finding warrants further investigation to understand the enzymatic activity modulation by this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)





![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)



